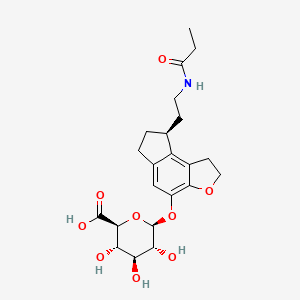

4-Hydroxy Ramelteon beta-D-Glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy Ramelteon beta-D-Glucuronide is a metabolite of Ramelteon, a potent and selective agonist at melatonin MT1 and MT2 receptors. This compound is primarily used in proteomics research and is known for its role in the metabolism of Ramelteon, a medication used to treat insomnia .

准备方法

The preparation of 4-Hydroxy Ramelteon beta-D-Glucuronide involves the glucuronidation of 4-Hydroxy Ramelteon. This process typically occurs in the liver, where enzymes catalyze the conjugation of glucuronic acid to 4-Hydroxy Ramelteon, resulting in the formation of the beta-D-Glucuronide derivative

化学反应分析

4-Hydroxy Ramelteon beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles

科学研究应用

Chemical Properties and Mechanism of Action

4-Hydroxy Ramelteon beta-D-Glucuronide is formed through the glucuronidation of 4-Hydroxy Ramelteon, a process catalyzed by enzymes in the liver. This modification enhances the compound's solubility and facilitates its excretion from the body. The mechanism of action involves binding to melatonin receptors, which regulate circadian rhythms and sleep-wake cycles. The compound's ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production indicates its role in modulating intracellular signaling pathways associated with sleep regulation .

Chemistry

In chemistry, this compound is studied for its role in understanding glucuronidation processes. Researchers investigate its chemical reactions, including oxidation and reduction pathways, which are vital for metabolic studies.

Biology

Biologically, this compound is crucial for exploring the metabolic pathways of Ramelteon. It aids researchers in understanding how Ramelteon influences various biological systems, particularly in sleep regulation .

Medicine

In medical research, this compound contributes to pharmacokinetic studies that assess how drugs are metabolized and eliminated from the body. Insights gained from such studies can lead to improved therapeutic strategies for insomnia .

Industry

While not extensively utilized in industrial applications, this compound serves as a reference standard in quality control processes for Ramelteon production. Its characterization ensures consistency and reliability in pharmaceutical formulations.

This compound exhibits significant biological activity through its interaction with melatonin receptors. This interaction affects sleep patterns and circadian rhythms. Studies indicate that this metabolite retains some affinity for melatonin receptors, although slightly reduced compared to Ramelteon itself .

| Activity | Description |

|---|---|

| Receptor Interaction | Binds to MT1 and MT2 receptors |

| Effect on Sleep | Modulates sleep latency and total sleep time |

| Pharmacokinetics | Undergoes extensive first-pass metabolism |

Case Studies and Clinical Trials

Numerous clinical trials have investigated the efficacy and safety profile of Ramelteon, indirectly highlighting the role of its metabolites like this compound.

Efficacy in Chronic Insomnia

A randomized controlled trial involving 451 subjects demonstrated that Ramelteon significantly improved sleep parameters over six months, showing consistent reductions in sleep latency and increased total sleep time .

Safety Profile

Safety assessments revealed no significant adverse effects related to next-morning residual effects on psychomotor functions when using Ramelteon, suggesting that its metabolites maintain a favorable safety profile .

Long-term Use

Long-term studies indicated sustained efficacy without tolerance development among chronic insomnia patients treated with Ramelteon, implying that metabolites like this compound may also contribute positively to treatment outcomes .

作用机制

The mechanism of action of 4-Hydroxy Ramelteon beta-D-Glucuronide involves its role as a metabolite of Ramelteon. Ramelteon mimics melatonin, a naturally occurring hormone that regulates the sleep-wake cycle. By binding to melatonin MT1 and MT2 receptors in the brain’s suprachiasmatic nucleus, Ramelteon helps regulate circadian rhythms and promote sleep. The glucuronidation of 4-Hydroxy Ramelteon to form the beta-D-Glucuronide derivative facilitates its excretion from the body .

相似化合物的比较

4-Hydroxy Ramelteon beta-D-Glucuronide can be compared with other similar compounds, such as:

4-Hydroxy Ramelteon: The parent compound, which undergoes glucuronidation to form the beta-D-Glucuronide derivative.

Ramelteon: The original drug, which is metabolized to form 4-Hydroxy Ramelteon and its glucuronide derivative.

These comparisons highlight the unique role of this compound as a metabolite that aids in the excretion of Ramelteon and contributes to its overall pharmacokinetic profile.

生物活性

4-Hydroxy Ramelteon beta-D-Glucuronide is a metabolite of ramelteon, a selective melatonin receptor agonist primarily used in the treatment of insomnia. This compound exhibits significant biological activity, particularly through its interaction with melatonin receptors MT1 and MT2, influencing sleep patterns and circadian rhythms.

This compound acts primarily by binding to melatonin receptors, which are G-protein-coupled receptors involved in regulating sleep-wake cycles. The compound has been shown to inhibit forskolin-stimulated cyclic AMP (cAMP) production in a concentration-dependent manner, indicating its role in modulating intracellular signaling pathways associated with sleep regulation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it undergoes extensive first-pass metabolism, leading to rapid absorption and elimination from the body. Studies indicate that the half-life of ramelteon is approximately 1 to 2.6 hours, suggesting that the glucuronidated form may also exhibit similar rapid dynamics .

Binding Affinity

Research has demonstrated that this compound has varying affinities for melatonin receptors compared to its parent compound. For example, binding studies have shown that while ramelteon has a strong affinity for MT1 and MT2 receptors, the glucuronide metabolite's affinity is slightly reduced but still significant .

Comparative Efficacy

In clinical studies, ramelteon has been shown to significantly reduce sleep latency and improve total sleep time (TST) compared to placebo. For instance, one study reported a reduction in latency to persistent sleep (LPS) from 47.9 minutes in placebo groups to as low as 28.9 minutes with ramelteon treatments . The efficacy of this compound can be inferred from these findings, as it is an active metabolite contributing to the overall effects of ramelteon.

Case Studies and Clinical Trials

- Efficacy in Chronic Insomnia : A randomized controlled trial involving 451 subjects showed that ramelteon significantly improved sleep parameters over a six-month period. The results indicated a consistent reduction in LPS and an increase in TST across multiple time points .

- Safety Profile : In various studies assessing the safety of ramelteon, no significant adverse effects were reported related to next-morning residual effects on psychomotor or cognitive functions. This suggests that metabolites like this compound may also maintain a favorable safety profile .

- Long-term Use : A six-month study demonstrated sustained efficacy without evidence of tolerance development, indicating that continuous administration of ramelteon (and by extension its metabolites) could be beneficial for chronic insomnia patients .

Summary Table of Key Findings

属性

分子式 |

C22H29NO9 |

|---|---|

分子量 |

451.5 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8S)-8-[2-(propanoylamino)ethyl]-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-4-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H29NO9/c1-2-14(24)23-7-5-10-3-4-11-9-13(19-12(15(10)11)6-8-30-19)31-22-18(27)16(25)17(26)20(32-22)21(28)29/h9-10,16-18,20,22,25-27H,2-8H2,1H3,(H,23,24)(H,28,29)/t10-,16-,17-,18+,20-,22+/m0/s1 |

InChI 键 |

JZXYMHQWDSDNPN-JKQJZOLFSA-N |

手性 SMILES |

CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

规范 SMILES |

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。